4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methylpentan-2-ol with 5-cyano-1H-pyrrole-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted pyrrole derivatives .
Scientific Research Applications
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: This compound has similar structural features but includes bromine atoms, which can influence its reactivity and applications.
tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate:
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound includes formyl and dimethyl groups, which can alter its reactivity and applications compared to this compound.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)6-9(3)16-12(15)11-5-4-10(7-13)14-11/h4-5,8-9,14H,6H2,1-3H3 |
InChI Key |
BSROFZSKHPNYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OC(=O)C1=CC=C(N1)C#N |
Origin of Product |
United States |
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